molecular formula C14H13NO4 B3044593 2-(Benzyloxy)-1-methoxy-3-nitrobenzene CAS No. 100245-10-1

2-(Benzyloxy)-1-methoxy-3-nitrobenzene

Cat. No. B3044593
CAS RN: 100245-10-1
M. Wt: 259.26 g/mol
InChI Key: PXIAMHGCMVEIPA-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-1-methoxy-3-nitrobenzene” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-1-methoxy-3-nitrobenzene” are not available, similar compounds such as “2-Benzyloxy-1-methylpyridinium triflate” have been synthesized using N-methylation of 2-benzyloxypyridine .

Scientific Research Applications

  • Photoexcited Nitrobenzene for Benzylic Hydroxylation : Libman and Berman (1977) introduced a novel method for benzylic hydroxylation using photo-excited nitrobenzene, demonstrating its efficiency in specific organic syntheses (Libman & Berman, 1977).

  • Synthesis of 6-Methoxy-2-benzoxazolinone : Richey et al. (1975) detailed the synthesis of 6-Methoxy-2-benzoxazolinone, emphasizing improved procedures and the role of methoxy nitrobenzene derivatives in the formation of related compounds (Richey, Scism, Caskey, & BeMiller, 1975).

  • Unconventional Reaction of Diazomethane with Nitrobenzene Derivatives : Jones et al. (1977) investigated the reaction of diazomethane with trihydroxy-methyl-nitrobenzene, leading to the formation of unique nitrobenzene derivatives (Jones, Kennard, Sheldrick, Raphael, & Ravenscroft, 1977).

  • Redox/Condensation Cascade Reaction Catalyzed by Iron Sulfide : Nguyen, Ermolenko, and Al-Mourabit (2013) presented a method involving iron sulfide in catalyzing redox and condensation reactions between amino/hydroxy nitrobenzenes and activated methyl groups, showcasing the versatility of nitrobenzene derivatives in organic synthesis (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

  • Antibacterial Studies of Bis(N'-methoxybenzoylthioureido)-4-nitrobenzene : Halim et al. (2012) synthesized and evaluated the antibacterial properties of a series of bisthiourea ligands, including those derived from methoxy nitrobenzene, highlighting their potential biomedical applications (Halim, Kassim, Fadzil, & Yamin, 2012).

  • Structural Studies of Substituted Methoxybenzene Derivatives : Fun et al. (1997) reported the crystal structures of various methoxybenzene derivatives, including nitrobenzene-related compounds, providing insights into their molecular configurations (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

properties

IUPAC Name

1-methoxy-3-nitro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIAMHGCMVEIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544650
Record name 2-(Benzyloxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-methoxy-3-nitrobenzene

CAS RN

100245-10-1
Record name 2-(Benzyloxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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